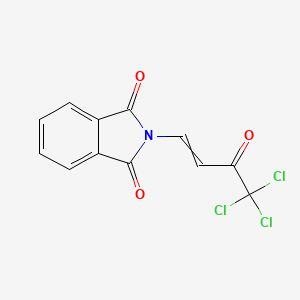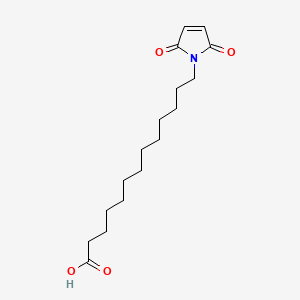
1,1-Dibromo-3,3-dimethylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-3,3-dimethylbutane: is an organic compound with the molecular formula C6H12Br2. It is a derivative of butane, where two bromine atoms are attached to the first carbon atom, and two methyl groups are attached to the third carbon atom. This compound is part of the class of organobromides, which are widely used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Dibromo-3,3-dimethylbutane can be synthesized through the bromination of 3,3-dimethylbutane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors where the reactants are mixed and reacted under optimized conditions. The use of advanced catalysts and reaction monitoring systems ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1,1-Dibromo-3,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines.
Elimination Reactions: It can undergo dehydrohalogenation to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 3,3-dimethyl-1-butene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents such as water or alcohols.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium ethoxide (NaOEt) are used in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Products include 3,3-dimethylbutanol, 3,3-dimethylbutanenitrile, and 3,3-dimethylbutylamine.
Elimination Reactions: The major product is 3,3-dimethyl-1-butene.
科学的研究の応用
1,1-Dibromo-3,3-dimethylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. It serves as a precursor for the synthesis of alkenes, alcohols, and amines.
Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated substrates. Researchers use it to investigate the mechanisms of dehalogenase enzymes.
Medicine: It is explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and polymers.
作用機序
The mechanism of action of 1,1-dibromo-3,3-dimethylbutane in chemical reactions involves the interaction of the bromine atoms with nucleophiles or bases. In nucleophilic substitution reactions, the bromine atoms are displaced by nucleophiles, forming new carbon-nucleophile bonds. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).
類似化合物との比較
1,2-Dibromo-3,3-dimethylbutane: Similar in structure but with bromine atoms on adjacent carbon atoms.
1-Bromo-3,3-dimethylbutane: Contains only one bromine atom.
2,3-Dibromo-2,3-dimethylbutane: Bromine atoms are on the second and third carbon atoms.
Uniqueness: 1,1-Dibromo-3,3-dimethylbutane is unique due to the presence of two bromine atoms on the same carbon atom, which influences its reactivity and the types of reactions it can undergo. This structural feature makes it a valuable compound in synthetic organic chemistry for the preparation of various derivatives and intermediates.
特性
CAS番号 |
114479-30-0 |
|---|---|
分子式 |
C6H12Br2 |
分子量 |
243.97 g/mol |
IUPAC名 |
1,1-dibromo-3,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-6(2,3)4-5(7)8/h5H,4H2,1-3H3 |
InChIキー |
XIPHQWPYHSEKKW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)

![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)
![Benzene, 1-methyl-2-[(2-propenyloxy)methyl]-](/img/structure/B14299994.png)




![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)

![4-[Methyl(1,2,3,4-tetrahydronaphthalen-2-yl)amino]phenol](/img/structure/B14300029.png)



